2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol
Description
2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol is a pyridazine derivative featuring dual ethanolamine substituents at positions 3 and 6 of the pyridazine ring. Pyridazine derivatives are often studied for their biological activity, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[[6-(2-hydroxyethylamino)pyridazin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c13-5-3-9-7-1-2-8(12-11-7)10-4-6-14/h1-2,13-14H,3-6H2,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEHGXSQCODYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCCO)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384151 | |
| Record name | 2,2'-(Pyridazine-3,6-diyldiazanediyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65456-22-6 | |
| Record name | 2,2'-(Pyridazine-3,6-diyldiazanediyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol typically involves the reaction of 3,6-dichloropyridazine with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with amino groups. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol and its analogs:
*Calculated based on molecular formula.
Structural and Functional Insights:
Substituent Effects on Solubility: The target compound’s dual hydroxyethyl groups enhance water solubility compared to the phenyl-substituted analog (), which is more lipophilic . The ethylamino analog () may exhibit intermediate solubility due to its smaller alkyl chain .
The target compound’s hydroxyl groups could improve binding affinity to polar enzyme active sites compared to phenyl or ethyl groups.
Synthetic Approaches: describes a click chemistry-based synthesis for a triazole-linked pyridazine analog, which involves copper-catalyzed azide-alkyne cycloaddition .
Biological Activity
The compound 2-({6-[(2-Hydroxyethyl)amino]pyridazin-3-yl}amino)ethan-1-ol , with the CAS number 65456-22-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Molecular Formula : C8H14N4O2
- Molecular Weight : 174.22 g/mol
- CAS Number : 65456-22-6
Structure
The compound features a pyridazine ring substituted with a hydroxyethyl amino group, which is critical for its biological activity. The structural formula can be represented as follows:
Pharmacological Effects
Recent studies have highlighted several pharmacological activities associated with this compound, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in neurodegenerative diseases.
- Acetylcholinesterase Inhibition : In vitro assays indicate that it acts as a potent inhibitor of acetylcholinesterase (AChE), which is beneficial in the treatment of Alzheimer's disease by enhancing cholinergic neurotransmission .
- Neuroprotective Effects : Studies show that the compound can ameliorate cognitive dysfunction in animal models by regulating oxidative stress and cholinergic systems .
Structure-Activity Relationships (SAR)
The biological activity of This compound can be correlated with its structural features. Modifications to the pyridazine ring and the hydroxyethyl group have been studied to optimize its pharmacological profile. For instance, variations in substituents at position 6 of the pyridazine ring significantly influence AChE inhibitory activity and antioxidant capacity .
Case Studies and Research Findings
-
Alzheimer's Disease Models :
- A study demonstrated that derivatives of this compound could significantly improve cognitive function in scopolamine-treated mice, suggesting potential therapeutic applications for Alzheimer's disease treatment .
- The compound's ability to cross the blood-brain barrier (BBB) was confirmed through log BB calculations, indicating promising bioavailability for central nervous system applications .
- In Vitro Assays :
- Anti-inflammatory Properties :
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
